methyl 5-[(diethylamino)carbonyl]-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 5-[(diethylamino)carbonyl]-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H29N5O4S2 and its molecular weight is 515.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 515.16609677 g/mol and the complexity rating of the compound is 872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis of Heterocyclic Compounds
A study by Xiao et al. (2008) presents a convenient synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This synthesis involves the reaction of diethyl 1-hydrazinobenzylphosphonate with various acyl hydrazines, showcasing the potential utility in pharmaceuticals and agrochemicals (Xiao et al., 2008).
Development of Antipsychotic Agents
Research by Wise et al. (1987) discusses the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which exhibited an antipsychotic-like profile in behavioral animal tests. These compounds were explored as potential antipsychotic agents, highlighting the importance of structural modifications in enhancing biological activity without interacting with dopamine receptors (Wise et al., 1987).
Advanced Material Synthesis
Sahu et al. (2015) reported a simple, efficient, and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, demonstrating the versatility of thiophene derivatives in the development of advanced materials. The synthesis process and the structure of the isolated compounds were confirmed by various spectroscopic studies, indicating their potential application in material science and organic electronics (Sahu et al., 2015).
Exploration of Anticancer Activity
Uddin et al. (2019) synthesized and characterized Schiff bases, examining their anticancer activity against cancer cell lines. This study showcased the application of novel synthesized compounds in the field of oncology, with Schiff bases being evaluated for their cytotoxicity against HeLa and MCF-7 cancer cell lines, providing a foundation for future drug development efforts (Uddin et al., 2019).
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S2/c1-7-28(8-2)22(31)19-14(3)17(23(32)33-6)20(35-19)26-24(34)25-18-15(4)27(5)29(21(18)30)16-12-10-9-11-13-16/h9-13H,7-8H2,1-6H3,(H2,25,26,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNTFVOOGZXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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